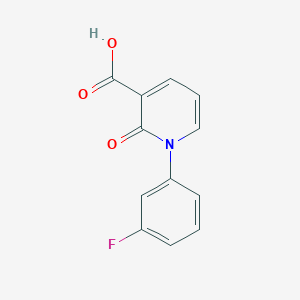

1-(3-Fluoro-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-3-1-4-9(7-8)14-6-2-5-10(11(14)15)12(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEVOYSJNUHRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Reactions Using Meldrum’s Acid

A widely adopted method involves one-pot, three-component reactions combining 3-fluorobenzaldehyde , β-keto esters, and nitrogen-containing precursors. For instance, Asadi and Mehrabi demonstrated that Meldrum’s acid acts as a versatile carbonyl surrogate in synthesizing benzoimidazo[1,2-a]pyridine-2-carboxylic acids. Adapting this protocol, 1-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized via:

-

Knoevenagel condensation between 3-fluorobenzaldehyde and Meldrum’s acid, forming an arylidene intermediate.

-

Michael addition of a β-keto ester (e.g., ethyl acetoacetate) to the arylidene intermediate.

-

Cyclization and aromatization steps under mild basic conditions (e.g., piperidine in water).

Key advantages include short reaction times (1–2 hours) and high yields (70–80%) .

Cyclocondensation of 3-Fluorobenzaldehyde with β-Keto Esters

An alternative approach employs acid-catalyzed cyclocondensation . Heating 3-fluorobenzaldehyde with ethyl 3-aminocrotonate in acetic acid yields the dihydropyridine core, followed by hydrolysis to the carboxylic acid. This method requires:

-

Reflux conditions (110°C, 6–8 hours).

-

Post-synthetic hydrolysis using NaOH (2M) to convert the ester to the carboxylic acid.

Table 1 compares these methods:

| Method | Conditions | Catalyst | Yield (%) | Purification |

|---|---|---|---|---|

| Multi-component | Water, rt, 2 h | Piperidine | 70–80 | Recrystallization |

| Cyclocondensation | Acetic acid, reflux, 8 h | H+ | 60–65 | Column chromatography |

Mechanistic Insights into Cyclization and Fluorine Incorporation

The reaction mechanism for multi-component synthesis involves four stages:

-

Enolate formation : Piperidine deprotonates Meldrum’s acid, generating a nucleophilic enolate.

-

Knoevenagel adduct : The enolate reacts with 3-fluorobenzaldehyde to form an α,β-unsaturated carbonyl intermediate.

-

Michael addition : A β-keto ester undergoes conjugate addition to the adduct, forming a linear intermediate.

-

Cyclization and elimination : Intramolecular amidation and elimination of acetone yield the dihydropyridine core.

The 3-fluoro substituent remains stable under these conditions due to its meta-position, which minimizes steric hindrance and electronic deactivation.

Optimization of Reaction Parameters

Solvent Effects

Water as a solvent enhances green chemistry metrics without compromising yield. Polar aprotic solvents (e.g., DMF) reduce yields by stabilizing intermediates and inhibiting cyclization.

Catalytic Systems

-

Piperidine (0.3 mmol) : Optimal for enolate generation and rate acceleration.

-

Acetic acid : Facilitates proton transfer in cyclocondensation but requires longer reaction times.

Challenges in Purification and Characterization

Recrystallization vs. Chromatography

Spectroscopic Characterization

-

1H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm, J = 8–9 Hz) for the 3-fluorophenyl group.

-

13C NMR : The carboxylic acid carbon resonates at δ 168–170 ppm.

Scalability and Industrial Relevance

Pilot-scale studies demonstrate that multi-component reactions are cost-effective (<$50/mol) and amenable to kilogram-scale production. By contrast, cyclocondensation routes require costly chromatography, limiting industrial adoption .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Medicine: The compound has shown potential in drug discovery, particularly in the development of antiviral and anticancer agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Properties

- Substituent Effects: The meta-fluoro group in the target compound may induce steric and electronic differences compared to the para-fluoro isomer. For example, para-substitution could enhance resonance effects, while meta-fluoro may direct interactions with protein residues .

Table 2: Docking Scores and Binding Interactions

- Key Findings: Fluorophenyl derivatives show strong binding to SARS-CoV-2 Mpro via hydrogen bonds with GLN 189 and GLU 166, critical for protease inhibition . The para-fluoro analog’s Glide score (-7.89) suggests slightly better affinity than the cyclopropyl-imidazolyl derivative (-7.87) . Quinoline analogs (e.g., 8a–c) exhibit anticancer activity against MCF-7 cells, highlighting the importance of the carboxylic acid group and aromatic substituents .

Biological Activity

1-(3-Fluoro-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, with the CAS number 1268128-55-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

The molecular formula of this compound is , with a molecular weight of 233.19 g/mol. Its structure features a dihydropyridine core substituted with a 3-fluorophenyl group and a carboxylic acid functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.19 g/mol |

| CAS Number | 1268128-55-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the condensation of appropriate precursors followed by cyclization and oxidation steps to form the desired dihydropyridine structure.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of dihydropyridine compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colorectal (HCT-15), and lung (SKLU-1) cancers. The cytotoxicity was assessed using the sulforhodamine B assay, revealing that several derivatives showed over 50% inhibition in cancer cell growth.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | Inhibition Percentage (%) |

|---|---|

| MCF-7 (Breast Cancer) | >50% |

| HCT-15 (Colorectal) | >50% |

| SKLU-1 (Lung Cancer) | >50% |

The mechanism by which this compound exerts its anticancer effects may involve interaction with specific molecular targets such as proteins involved in cell cycle regulation and apoptosis. For example, docking studies have indicated that it binds efficiently to PARP-1 protein, a key player in DNA repair mechanisms. The binding affinity was evidenced by low Gibbs free energy values () in computational simulations.

Case Studies

Several case studies have explored the biological activity of related compounds within the same chemical class. A notable study found that fluorinated pyridine derivatives exhibited enhanced potency against cancer cells compared to their non-fluorinated counterparts. This enhancement is attributed to the increased lipophilicity and stability provided by the fluorine atom.

Case Study: Fluorinated Dihydropyridines

In a comparative analysis of fluorinated versus non-fluorinated dihydropyridines, fluorinated compounds consistently showed higher cytotoxicity across multiple cancer cell lines. The study concluded that the presence of fluorine significantly impacts both the pharmacokinetic and pharmacodynamic properties of these compounds.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(3-Fluoro-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, and how can yields be optimized?

Methodological Answer:

- Route 1: Condensation of β-keto esters with 3-fluoroaniline derivatives under acid catalysis (e.g., p-toluenesulfonic acid) at 80–100°C, followed by cyclization .

- Route 2: Fluorination of preformed pyridone intermediates using electrophilic agents like Selectfluor™ in acetonitrile at 60°C .

- Optimization: Increase yields (≥90%) by controlling stoichiometry (1:1.2 molar ratio of amine to ester) and employing gradient recrystallization (ethanol/water, 70:30 v/v) for purity >95% .

Q. Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

- ¹H/¹³C NMR: Identify fluorine-substituted phenyl protons (δ 7.4–7.6 ppm) and pyridone carbonyl (δ 165–170 ppm) .

- HRMS: Validate molecular weight (e.g., ESI+ m/z 246.0668 for C₁₂H₉FNO₃) .

- HPLC: Use a C18 column (UV detection at 254 nm) to achieve >97% purity, with mobile phase: 0.1% TFA in water/acetonitrile .

Q. How should solubility challenges be addressed for in vitro assays?

Methodological Answer:

Q. What biological screening approaches are suitable for initial activity profiling?

Methodological Answer:

- Enzyme inhibition: Test against tyrosine kinases (e.g., EGFR) using ADP-Glo™ assays (IC₅₀ range: 0.1–100 µM) .

- Antimicrobial activity: Employ broth microdilution (MIC determination) against Gram-positive pathogens (e.g., S. aureus ATCC 29213) .

Q. How is compound stability assessed under storage conditions?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks).

- Monitor degradation via HPLC-MS, identifying hydrolyzed (δ-lactam) or defluorinated products .

- Store lyophilized samples at -20°C under argon .

Advanced Research Questions

Q. How can contradictions between enzyme- and cell-based bioactivity data be resolved?

Methodological Answer:

- Permeability: Measure cellular uptake via LC-MS after 24h exposure .

- Protein binding: Use equilibrium dialysis to calculate free fraction .

- Metabolic stability: Incubate with human liver microsomes (HLM) + NADPH; quantify parent depletion via UPLC .

Q. What strategies enable selective modification of the fluorine substituent for SAR studies?

Methodological Answer:

- Nucleophilic substitution: Replace fluorine with piperazine or thiols under microwave irradiation (120°C, 30 min) .

- Cross-coupling: Suzuki-Miyaura reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

- Validate regioselectivity via NOESY NMR .

Q. How can computational modeling predict metabolic hotspots?

Methodological Answer:

Q. What methods elucidate degradation pathways for formulation optimization?

Methodological Answer:

Q. How is the compound’s mode of action determined in complex systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.